9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol

Description

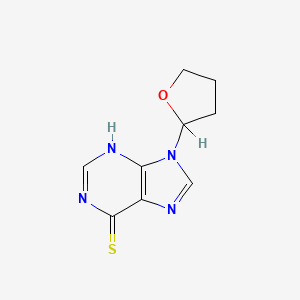

Structure

2D Structure

Properties

IUPAC Name |

9-(oxolan-2-yl)-3H-purine-6-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4OS/c15-9-7-8(10-4-11-9)13(5-12-7)6-2-1-3-14-6/h4-6H,1-3H2,(H,10,11,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXIBRFHEZZOPFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)N2C=NC3=C2NC=NC3=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42204-09-1 | |

| Record name | 6-Mercapto-9-(tetrahydro-2-furyl)purine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042204091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AX 56 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-depth Technical Guide on 9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol: Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential biological activity of 9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates from well-established knowledge of related purine derivatives, particularly the widely studied antimetabolite 6-mercaptopurine, to offer a predictive but scientifically grounded resource.

Chemical Structure and Properties

This compound is a synthetic purine analogue. Its structure consists of a purine core, substituted at the N9 position with a tetrahydrofuran-2-yl group and at the C6 position with a thiol group. The tetrahydrofuran moiety introduces a chiral center at the 2-position, meaning the compound can exist as (R)- and (S)-enantiomers, which may exhibit different biological activities.

Below is a diagram of the chemical structure:

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₉H₁₀N₄OS |

| Molecular Weight | 222.27 g/mol |

| Appearance | Likely a pale yellow to white solid |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like DMSO and DMF. |

| Tautomerism | The purine-6-thiol moiety can exist in thiol and thione tautomeric forms. |

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound would likely proceed via a two-step process starting from 6-chloropurine. This method is analogous to the synthesis of many other 6-mercaptopurine derivatives.

The proposed workflow is as follows:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols (Proposed)

Step 1: Synthesis of 6-Chloro-9-(tetrahydrofuran-2-yl)-9H-purine

This step involves the N9-alkylation of 6-chloropurine with a suitable tetrahydrofuran derivative.

-

Materials: 6-chloropurine, 2-chlorotetrahydrofuran (or 2-acetoxytetrahydrofuran), a non-nucleophilic base (e.g., potassium carbonate or DBU), and a polar aprotic solvent (e.g., DMF or acetonitrile).

-

Procedure:

-

Dissolve 6-chloropurine in the chosen solvent.

-

Add the base to the solution and stir.

-

Add 2-chlorotetrahydrofuran dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture (e.g., to 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 6-chloro-9-(tetrahydrofuran-2-yl)-9H-purine.

-

Step 2: Synthesis of this compound

This step involves the conversion of the 6-chloro group to a 6-thiol group.

-

Materials: 6-Chloro-9-(tetrahydrofuran-2-yl)-9H-purine, a sulfur nucleophile (e.g., sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis), and a suitable solvent (e.g., ethanol or DMF).

-

Procedure (using NaSH):

-

Dissolve 6-chloro-9-(tetrahydrofuran-2-yl)-9H-purine in the chosen solvent.

-

Add a solution of sodium hydrosulfide in the same solvent to the reaction mixture.

-

Heat the mixture under reflux and monitor the reaction by TLC.

-

After completion, cool the reaction mixture and neutralize with a weak acid (e.g., acetic acid).

-

The product may precipitate upon neutralization. If so, collect the solid by filtration.

-

If the product remains in solution, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

-

Predicted Spectroscopic Data

While experimental spectra for the title compound are not available, the following tables summarize the expected key signals based on the analysis of structurally similar compounds.[1]

Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.7 | Singlet | H-2 (Purine) |

| ~8.5 | Singlet | H-8 (Purine) |

| ~6.0 | Triplet | H-2' (THF) |

| ~4.0 - 4.2 | Multiplet | H-5' (THF) |

| ~2.0 - 2.4 | Multiplet | H-3', H-4' (THF) |

| ~13.5 | Broad Singlet | SH |

Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C-6 (Purine) |

| ~150 | C-2 (Purine) |

| ~148 | C-4 (Purine) |

| ~145 | C-8 (Purine) |

| ~130 | C-5 (Purine) |

| ~85 | C-2' (THF) |

| ~70 | C-5' (THF) |

| ~30 | C-3' (THF) |

| ~25 | C-4' (THF) |

Predicted IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | C-H stretching (aromatic) |

| ~2950-2850 | C-H stretching (aliphatic) |

| ~2600-2550 | S-H stretching (thiol) |

| ~1600-1400 | C=C and C=N stretching (purine ring) |

| ~1100-1000 | C-O-C stretching (tetrahydrofuran) |

Predicted Biological Activity and Signaling Pathways

Based on its structural similarity to 6-mercaptopurine, this compound is predicted to function as an antimetabolite .[2][3] Antimetabolites are compounds that interfere with normal metabolic processes, often by mimicking endogenous molecules.

Proposed Mechanism of Action

The proposed mechanism of action involves the intracellular conversion of the compound into its corresponding ribonucleotide, 9-(tetrahydrofuran-2-yl)-6-thioinosine monophosphate. This active metabolite can then inhibit key enzymes in the de novo purine biosynthesis pathway.

The following diagram illustrates the predicted metabolic activation and inhibitory pathway:

Caption: Predicted metabolic activation and inhibitory pathway of this compound.

The key inhibitory targets are likely to be enzymes such as phosphoribosyl pyrophosphate (PRPP) amidotransferase, the rate-limiting enzyme in purine biosynthesis. By inhibiting this pathway, the compound would deplete the intracellular pool of purine nucleotides, which are essential for DNA and RNA synthesis, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells.

Potential as a Cytotoxic Agent

Given the well-documented anticancer activity of 6-mercaptopurine and its derivatives, this compound holds potential as a cytotoxic agent.[4][5] The introduction of the tetrahydrofuran group may influence its pharmacokinetic properties, such as cell permeability and metabolic stability, potentially leading to an improved therapeutic index compared to the parent compound. Further in vitro studies on various cancer cell lines would be necessary to validate its cytotoxic efficacy and selectivity.

Conclusion

This compound is a promising synthetic purine analogue with a high potential for biological activity as an antimetabolite. This technical guide has provided a comprehensive overview of its chemical structure, a plausible synthetic route with detailed protocols, and a predictive analysis of its spectroscopic properties and mechanism of action. While direct experimental data for this specific molecule is currently lacking in the public domain, the information presented here, based on established chemical and pharmacological principles of related compounds, provides a solid foundation for researchers and drug development professionals interested in exploring its therapeutic potential. Further experimental validation of the proposed synthesis, characterization, and biological evaluation is warranted to fully elucidate the properties of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Clinical evaluation of a new antimetabolite, 6-mercaptopurine, in the treatment of leukemia and allied diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dietary polyphenols influence antimetabolite agents: methotrexate, 6-mercaptopurine and 5-fluorouracil in leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. epub.uni-bayreuth.de [epub.uni-bayreuth.de]

- 5. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Proposed Synthesis of 9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for 9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol, a novel purine analogue with potential applications in medicinal chemistry and drug development. Due to the absence of a documented direct synthesis for this specific compound, this paper details a scientifically grounded, multi-step synthetic approach. The proposed methodology is based on established principles of purine chemistry, drawing from analogous reactions for N9-alkylation and purine functional group interconversion. This document provides comprehensive experimental protocols, data presentation in tabular format, and detailed workflow diagrams to facilitate the practical implementation of this synthesis by researchers in the field.

Introduction

6-Mercaptopurine (6-MP) is a crucial therapeutic agent used in the treatment of acute lymphoblastic leukemia and autoimmune diseases.[1][2] Its mechanism of action involves the inhibition of de novo purine synthesis, a vital pathway for proliferating cells.[3][4] The modification of the purine core, particularly at the N9 position, has been a consistent strategy in the development of new purine derivatives with altered biological activities, improved pharmacokinetic profiles, and novel therapeutic applications. The introduction of a tetrahydrofuran moiety at the N9 position is of particular interest, as this structural motif is present in various biologically active nucleoside analogues.[5] This guide proposes a feasible synthetic route to this compound, providing a detailed roadmap for its preparation and characterization.

Proposed Synthetic Pathway

The proposed synthesis of this compound can be approached via two primary retrosynthetic routes.

Retrosynthetic Analysis:

Caption: Retrosynthetic analysis of the target compound.

This analysis suggests two viable forward synthetic strategies:

-

Route A: N9-alkylation of 6-chloropurine with a suitable tetrahydrofuran electrophile, followed by thionation to yield the final product.

-

Route B: Protection of the thiol group of 6-mercaptopurine, followed by N9-alkylation and subsequent deprotection.

This guide will focus on Route A due to the often more straightforward nature of N9-alkylation on a 6-chloropurine scaffold compared to the potential for S-alkylation in unprotected 6-mercaptopurine.[6]

Experimental Protocols

Route A: Synthesis via 6-Chloropurine Intermediate

This route involves a two-step process starting from commercially available 6-chloropurine.

Caption: Proposed workflow for the synthesis of the target compound.

Step 1: Synthesis of 9-(Tetrahydrofuran-2-yl)-6-chloropurine

This step focuses on the regioselective N9-alkylation of 6-chloropurine. Direct alkylation of 6-chloropurine often yields a mixture of N7 and N9 isomers, with the N9 isomer typically being the major product under basic conditions.[7][8]

-

Materials:

-

6-Chloropurine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

2-Chlorotetrahydrofuran

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

-

Protocol:

-

To a stirred suspension of 6-chloropurine (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), add sodium hydride (1.1 eq) portion-wise.

-

Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

-

Cool the reaction mixture back to 0 °C and add a solution of 2-chlorotetrahydrofuran (1.2 eq) in anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate 9-(Tetrahydrofuran-2-yl)-6-chloropurine.

-

Step 2: Synthesis of this compound

The conversion of the 6-chloro substituent to a 6-thiol group can be achieved by reaction with a sulfur nucleophile, such as thiourea, followed by hydrolysis.[9]

-

Materials:

-

9-(Tetrahydrofuran-2-yl)-6-chloropurine

-

Thiourea

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

-

Protocol:

-

Dissolve 9-(Tetrahydrofuran-2-yl)-6-chloropurine (1.0 eq) and thiourea (1.5 eq) in ethanol.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, add a solution of sodium hydroxide (2.0 eq) in water.

-

Reflux the mixture for an additional 1-2 hours to hydrolyze the intermediate.

-

Cool the reaction mixture and adjust the pH to approximately 5-6 with hydrochloric acid to precipitate the product.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

-

Data Presentation

The following tables summarize the expected quantitative data for the proposed synthesis.

Table 1: Reactant and Product Stoichiometry

| Step | Reactant | Molar Mass ( g/mol ) | Equiv. | Product | Molar Mass ( g/mol ) |

| 1 | 6-Chloropurine | 154.56 | 1.0 | 9-(Tetrahydrofuran-2-yl)-6-chloropurine | 226.65 |

| 2-Chlorotetrahydrofuran | 106.55 | 1.2 | |||

| 2 | 9-(Tetrahydrofuran-2-yl)-6-chloropurine | 226.65 | 1.0 | This compound | 224.26 |

| Thiourea | 76.12 | 1.5 |

Table 2: Expected Yields and Physicochemical Properties

| Compound | Expected Yield (%) | Appearance | Melting Point (°C) |

| 9-(Tetrahydrofuran-2-yl)-6-chloropurine | 60-75 | White to off-white solid | To be determined |

| This compound | 70-85 | Yellow crystalline solid | To be determined |

Signaling Pathways and Biological Context

6-Mercaptopurine and its metabolites are known to interfere with the de novo purine biosynthesis pathway.[4] The proposed compound, as a derivative of 6-MP, is hypothesized to interact with similar cellular targets.

Caption: Hypothesized mechanism of action.

The tetrahydrofuran moiety may influence the compound's uptake, metabolic activation, or interaction with target enzymes, potentially leading to a modified pharmacological profile compared to 6-mercaptopurine.

Conclusion

This technical guide provides a comprehensive and actionable plan for the synthesis of this compound. While the proposed route is based on established chemical principles, empirical optimization of reaction conditions will be necessary to achieve optimal yields and purity. The successful synthesis and subsequent biological evaluation of this novel compound will contribute to the expanding library of purine analogues and may lead to the discovery of new therapeutic agents. Researchers are encouraged to utilize the detailed protocols and diagrams presented herein as a foundation for their synthetic efforts.

References

- 1. Mercaptopurine - Wikipedia [en.wikipedia.org]

- 2. Mercaptopurine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 6-mercaptopurine promotes energetic failure in proliferating T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. DNAmod: 9-(tetrahydrofuryl)adenine [dnamod.hoffmanlab.org]

- 6. Alkylation of 6-mercaptopurine (6-MP) with N-alkyl-N-alkoxycarbonylaminomethyl chlorides: S6-(N-alkyl-N-alkoxycarbonyl)aminomethyl-6-MP prodrug structure effect on the dermal delivery of 6-MP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. youtube.com [youtube.com]

9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol mechanism of action.

An In-Depth Technical Guide on the Core Mechanism of Action of 9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (THFMP) is a purine analogue that exhibits cytotoxic effects. Its mechanism of action is multifaceted and dependent on the enzymatic profile of the target cells. In cells expressing hypoxanthine-guanine phosphoribosyltransferase (HGPRTase), THFMP primarily acts as a prodrug of 6-mercaptopurine (6-MP), a well-characterized antimetabolite. However, in cells deficient in HGPRTase, THFMP employs a distinct and not fully elucidated mechanism of action. This document provides a comprehensive overview of the current understanding of THFMP's mechanisms, supported by available data, experimental considerations, and visual representations of the involved biochemical pathways.

Core Mechanism of Action

The primary mechanism of action of this compound is intrinsically linked to its conversion to 6-mercaptopurine (6-MP). Studies conducted on Chinese hamster ovary (CHO) cells have revealed that THFMP is relatively unstable in physiological buffers and can be readily converted to 6-MP, even in the absence of cellular enzymes.[1]

In HGPRTase-Positive Cells: Conversion to a 6-Mercaptopurine Prodrug

In wild-type cells containing the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase), THFMP undergoes metabolic conversions that are characteristic of 6-MP.[1] The key steps are:

-

Non-enzymatic Conversion: THFMP converts to 6-MP in physiological conditions.

-

Metabolic Activation of 6-MP: 6-MP is then metabolized by HGPRTase to form 6-thioinosine monophosphate (TIMP).

-

Inhibition of de novo Purine Biosynthesis: TIMP inhibits several enzymes involved in the de novo synthesis of purines, particularly the conversion of inosine monophosphate (IMP) to adenine and guanine nucleotides.

-

Incorporation into Nucleic Acids: TIMP can be further metabolized to 6-thioguanosine triphosphate (TGTP), which is then incorporated into DNA and RNA. This incorporation disrupts the integrity and function of nucleic acids, leading to cytotoxicity.

The toxicity of THFMP in these cells can be mitigated by the presence of exogenous purines, which is consistent with the mechanism of 6-MP.[1]

In HGPRTase-Deficient Cells: A Unique Mechanism

A significant finding is that cells lacking HGPRTase, which are highly resistant to 6-MP (20- to 40-fold), exhibit only a modest resistance to THFMP (2- to 4-fold).[1] This indicates that while the conversion to 6-MP is a major pathway, THFMP also possesses an intrinsic cytotoxic activity that is independent of HGPRTase.[1]

The precise mechanism of action in these HGPRTase-deficient cells remains to be fully elucidated.[1] It has been observed that in these cells, THFMP does not appear to affect the utilization of precursors for DNA, RNA, or protein synthesis, suggesting a different mode of action from the antimetabolic effects seen in wild-type cells.[1]

Signaling Pathways and Molecular Interactions

The signaling pathways affected by THFMP in HGPRTase-positive cells are those downstream of purine metabolism and DNA replication.

In HGPRTase-deficient cells, the pathway is distinct and warrants further investigation.

Quantitative Data Summary

The differential cytotoxic effects of THFMP and 6-MP on wild-type and HGPRTase-deficient CHO cells are summarized below.

| Compound | Cell Type | Fold Resistance |

| 6-Mercaptopurine (6-MP) | HGPRTase-Deficient | 20- to 40-fold |

| This compound (THFMP) | HGPRTase-Deficient | 2- to 4-fold |

Table 1: Comparative resistance of HGPRTase-deficient Chinese hamster ovary (CHO) cells to 6-MP and THFMP, as reported in the literature.[1]

Experimental Protocols

While the specific, detailed protocols for the foundational studies on THFMP are not publicly available, the following represents standard methodologies that would be employed to investigate the mechanism of action of such a compound.

Cell Culture and Maintenance

-

Cell Lines: Wild-type Chinese hamster ovary (CHO) cells and a derived HGPRTase-deficient mutant cell line would be used.

-

Culture Medium: Cells would be maintained in a suitable growth medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Incubation: Cultures would be maintained at 37°C in a humidified atmosphere of 5% CO2.

Cytotoxicity Assays

-

Method: A colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a fluorescence-based assay like the CyQUANT assay would be used to determine cell viability.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The medium is replaced with fresh medium containing serial dilutions of THFMP or 6-MP.

-

After a defined incubation period (e.g., 48 or 72 hours), the assay reagent is added.

-

The absorbance or fluorescence is measured using a plate reader.

-

The IC50 (half-maximal inhibitory concentration) values are calculated from the dose-response curves.

-

Analysis of DNA Incorporation

-

Method: High-Performance Liquid Chromatography (HPLC) is a standard method to detect and quantify thiopurines in DNA.

-

Procedure:

-

Cells are treated with THFMP or 6-MP for a specified time.

-

Genomic DNA is extracted and purified.

-

The DNA is enzymatically digested to single nucleosides.

-

The resulting nucleoside mixture is analyzed by HPLC with UV or mass spectrometry detection to identify and quantify 6-thioguanine.

-

De Novo Purine Synthesis Inhibition Assay

-

Method: A common method involves measuring the incorporation of a radiolabeled precursor, such as [¹⁴C]formate or [¹⁴C]glycine, into purine nucleotides.

-

Procedure:

-

Cells are pre-incubated with THFMP or a control vehicle.

-

A radiolabeled precursor is added to the culture medium.

-

After incubation, the cells are harvested, and the acid-soluble fraction (containing nucleotides) is extracted.

-

The radioactivity incorporated into the purine nucleotide pool is measured by scintillation counting.

-

Conclusion and Future Directions

The mechanism of action of this compound is dual in nature. In HGPRTase-positive cells, it functions as a prodrug for 6-mercaptopurine, leading to the inhibition of de novo purine synthesis and incorporation into nucleic acids. In contrast, its activity in HGPRTase-deficient cells points to a novel, yet-to-be-defined mechanism.

Future research should focus on elucidating this unique mechanism in HGPRTase-deficient cells. This could involve:

-

Target Identification Studies: Utilizing techniques such as affinity chromatography or proteomics to identify the molecular binding partners of THFMP.

-

Transcriptomic and Proteomic Analyses: To understand the global changes in gene and protein expression induced by THFMP in HGPRTase-deficient cells.

-

Metabolomic Studies: To identify any unique metabolic alterations caused by THFMP in the absence of HGPRTase.

A deeper understanding of this alternative pathway could open new avenues for the development of purine analogues that are effective against drug-resistant cancers, particularly those with acquired resistance to conventional thiopurine drugs.

References

In-Depth Technical Guide: Physicochemical Properties of 9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and metabolic pathway of the novel purine analog, 9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol. This compound is of significant interest as a potential prodrug of 6-mercaptopurine (6-MP), a widely used immunosuppressive and anticancer agent.

Core Physicochemical Properties

| Property | This compound | 6-Mercaptopurine (Parent Compound) |

| Molecular Formula | C₉H₁₀N₄OS | C₅H₄N₄S |

| Molecular Weight | 222.27 g/mol | 152.18 g/mol [1] |

| Melting Point | Data not available | 313 °C (decomposes)[1] |

| Boiling Point | Data not available | Data not available |

| Aqueous Solubility | Data not available | 68500 mg/L[2] |

| pKa | Data not available | Data not available |

| LogP | Data not available | Data not available |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process, starting with the commercially available 6-chloropurine. The key intermediate, 6-chloro-9-(tetrahydrofuran-2-yl)-9H-purine, is synthesized first, followed by a nucleophilic substitution to introduce the thiol group.

Experimental Workflow: Synthesis of this compound

Caption: Synthetic workflow for this compound.

Detailed Methodologies

Step 1: Synthesis of 6-chloro-9-(tetrahydrofuran-2-yl)-9H-purine

This procedure is adapted from the synthesis of similar 9-substituted purine derivatives[2][3].

-

Reaction Setup: To a solution of 6-chloropurine (1.0 eq) in anhydrous dioxane, add 2,3-dihydrofuran (1.2 eq).

-

Catalysis: Add a catalytic amount of trifluoroacetic acid to the mixture.

-

Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, neutralize the reaction mixture with a suitable base (e.g., triethylamine).

-

Purification: Concentrate the mixture under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield 6-chloro-9-(tetrahydrofuran-2-yl)-9H-purine.

Step 2: Synthesis of this compound

This step involves a nucleophilic aromatic substitution reaction to replace the chlorine atom with a thiol group.

-

Reaction Setup: Dissolve the 6-chloro-9-(tetrahydrofuran-2-yl)-9H-purine (1.0 eq) obtained from Step 1 in ethanol.

-

Reagent Addition: Add a solution of sodium hydrosulfide (NaSH) (1.1 eq) in ethanol to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature and neutralize with a weak acid (e.g., acetic acid).

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product, this compound.

Metabolic Pathway and Mechanism of Action

This compound is designed as a prodrug that, upon administration, is expected to be converted to the active metabolite, 6-mercaptopurine (6-MP). The therapeutic effects of 6-MP are mediated through its complex metabolic pathway, which ultimately leads to the disruption of DNA synthesis in rapidly dividing cells.

Metabolic Conversion of 6-Mercaptopurine

Caption: Metabolic pathway of 6-mercaptopurine (6-MP).

The metabolic activation of 6-MP is initiated by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts it to thioinosine monophosphate (TIMP). TIMP can then be further metabolized through two main pathways:

-

Anabolic Pathway: TIMP is converted via inosine monophosphate dehydrogenase (IMPDH) and guanosine monophosphate synthetase (GMPS) to thioguanine nucleotides (TGNs). TGNs are the primary cytotoxic metabolites that are incorporated into DNA and RNA, leading to cell cycle arrest and apoptosis.

-

Catabolic Pathway: TIMP can be methylated by thiopurine methyltransferase (TPMT) to form methylthioinosine monophosphate (MeTIMP), which is a potent inhibitor of de novo purine synthesis. 6-MP itself can also be directly inactivated by TPMT to methylmercaptopurine or oxidized by xanthine oxidase (XO) to the inactive metabolite, 6-thiouric acid.

The balance between these anabolic and catabolic pathways, which is influenced by genetic polymorphisms in enzymes like TPMT, determines the efficacy and toxicity of 6-mercaptopurine therapy.

References

9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol: A Novel Prodrug Approach for Enhanced 6-Mercaptopurine Delivery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

6-Mercaptopurine (6-MP) is a cornerstone therapy for acute lymphoblastic leukemia and autoimmune diseases. However, its clinical utility is often hampered by erratic oral bioavailability and a narrow therapeutic index. Prodrug strategies offer a promising avenue to circumvent these limitations. This technical guide details the rationale, synthesis, and hypothetical evaluation of a novel 6-mercaptopurine prodrug, 9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol. This compound is designed to enhance the pharmacokinetic profile of 6-MP, potentially leading to improved therapeutic outcomes and reduced toxicity. This document provides a comprehensive overview of the proposed synthesis, experimental evaluation protocols, and comparative data for researchers in the field of drug development.

Introduction

6-Mercaptopurine (6-MP) is a purine analogue that acts as an antimetabolite, primarily used in the treatment of acute lymphoblastic leukemia and inflammatory bowel disease. As a prodrug itself, 6-MP requires intracellular conversion to its active metabolites, the thioguanine nucleotides (TGNs), to exert its cytotoxic effects by interfering with DNA and RNA synthesis. The oral bioavailability of 6-MP is highly variable, ranging from 16% to 50%, which can lead to unpredictable therapeutic responses and an increased risk of adverse effects, including myelosuppression and hepatotoxicity.

To address these challenges, the development of prodrugs that can deliver 6-MP more efficiently and with greater consistency is a key area of research. This compound is a novel prodrug candidate designed with the intention of improving the oral absorption and pharmacokinetic properties of 6-MP. The tetrahydrofuran (THF) moiety at the N9 position of the purine ring is hypothesized to increase the lipophilicity of the molecule, potentially enhancing its passive diffusion across the intestinal membrane. Following absorption, it is anticipated that the THF group will be cleaved by enzymatic action, releasing the active 6-mercaptopurine.

This guide provides a detailed technical overview of this prodrug, including a proposed synthetic route, comprehensive experimental protocols for its evaluation, and a framework for data presentation.

Proposed Synthesis of this compound

The synthesis of this compound can be achieved through a Mitsunobu reaction, a versatile method for the alkylation of acidic nucleophiles such as the N9-proton of 6-mercaptopurine.

Reaction Scheme:

Experimental Protocol: Mitsunobu Reaction for N9-Alkylation of 6-Mercaptopurine

-

Materials: 6-Mercaptopurine (6-MP), Tetrahydrofuran-2-ol, Triphenylphosphine (PPh3), Diisopropyl azodicarboxylate (DIAD), Anhydrous Tetrahydrofuran (THF).

-

Procedure:

-

To a stirred solution of 6-mercaptopurine (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add tetrahydrofuran-2-ol (1.2 eq).

-

Slowly add a solution of DIAD (1.5 eq) in anhydrous THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

-

Data Presentation: Comparative Pharmacokinetics (Hypothetical Data)

To evaluate the potential advantages of this compound over the parent drug, a comparative pharmacokinetic study in a relevant animal model (e.g., rats) would be essential. The following tables present hypothetical data to illustrate the expected outcomes.

Table 1: Oral Pharmacokinetic Parameters of 6-Mercaptopurine and this compound in Rats (Hypothetical Data)

| Parameter | 6-Mercaptopurine (6-MP) | This compound |

| Dose (mg/kg, oral) | 10 | 15.6 (equimolar to 10 mg/kg 6-MP) |

| Cmax (ng/mL) | 250 ± 55 | 450 ± 70 |

| Tmax (h) | 1.5 ± 0.5 | 2.0 ± 0.8 |

| AUC₀-t (ng·h/mL) | 800 ± 150 | 2400 ± 300 |

| Bioavailability (%) | 30 ± 8 | 75 ± 12 |

| t₁/₂ (h) | 1.2 ± 0.3 | 3.5 ± 0.7 |

Table 2: In Vitro Prodrug to Drug Conversion in Rat Liver Homogenate (Hypothetical Data)

| Time (min) | This compound Remaining (%) | 6-Mercaptopurine Formed (µM) |

| 0 | 100 | 0 |

| 15 | 85 | 1.5 |

| 30 | 68 | 3.2 |

| 60 | 45 | 5.5 |

| 120 | 20 | 8.0 |

Experimental Protocols

In Vitro Drug Release Assay

This protocol is designed to assess the release of 6-mercaptopurine from the prodrug under simulated physiological conditions.

-

Apparatus: USP Apparatus 2 (Paddle Apparatus).

-

Medium: Simulated intestinal fluid (pH 6.8) and simulated gastric fluid (pH 1.2).

-

Procedure:

-

Prepare a known concentration of this compound.

-

Fill the dissolution vessels with 900 mL of the respective medium, maintained at 37 ± 0.5 °C.

-

Introduce the prodrug into each vessel.

-

Set the paddle speed to 50 rpm.

-

Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours).

-

Replace the withdrawn volume with an equal volume of fresh, pre-warmed medium.

-

Analyze the samples for the concentration of released 6-mercaptopurine using a validated HPLC method.

-

HPLC Analysis of 6-Mercaptopurine and its Prodrug

A robust high-performance liquid chromatography (HPLC) method is crucial for the quantification of the prodrug and the released 6-mercaptopurine.

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to 3.0).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 325 nm for 6-mercaptopurine. The optimal wavelength for the prodrug would need to be determined.

-

Standard Preparation: Prepare a series of standard solutions of both 6-mercaptopurine and this compound in a suitable solvent to construct a calibration curve.

-

Sample Preparation: Plasma or tissue homogenate samples may require protein precipitation (e.g., with acetonitrile or perchloric acid) followed by centrifugation before injection.

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the metabolic activation pathway of 6-mercaptopurine.

Caption: Metabolic activation of 9-(THF-2-yl)-6-MP to cytotoxic thioguanine nucleotides.

Experimental Workflow

The following diagram outlines the key steps in the preclinical evaluation of the prodrug.

An In-Depth Technical Guide to 9-(tetrahydrofuran-2-yl)-9H-purine-6-thiol: Discovery, Synthesis, and Biological Activity

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and biological context of 9-(tetrahydrofuran-2-yl)-9H-purine-6-thiol, a derivative of the well-established antimetabolite, 6-mercaptopurine (6-MP). This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its synthesis, mechanism of action, and relevant biological data. While specific historical details of this particular analog are not extensively documented, its development is rooted in the broader effort to create prodrugs of 6-MP with improved pharmacological properties.

Introduction and Historical Context

The history of this compound is intrinsically linked to the development of its parent compound, 6-mercaptopurine (6-MP). 6-MP, a purine analog, was first synthesized in the 1950s and quickly became a cornerstone in the treatment of acute lymphoblastic leukemia. Its mechanism of action involves the metabolic conversion into thiopurine nucleotides, which in turn inhibit de novo purine synthesis and are incorporated into DNA, leading to cytotoxicity in rapidly dividing cancer cells.[1][2][3]

The therapeutic efficacy of 6-MP, however, is often limited by factors such as poor bioavailability and cellular uptake. This led to the exploration of various derivatives and prodrugs designed to overcome these limitations.[4][5][6] The synthesis of 9-substituted purine derivatives has been a prominent strategy in this endeavor.[7][8][9][10][11][12][13][14][15][16][17] By modifying the N9 position of the purine ring, researchers have aimed to enhance the lipophilicity and cellular permeability of 6-MP, potentially leading to improved therapeutic outcomes.

This compound emerges from this line of research as a nucleoside analog. The tetrahydrofuran moiety at the N9 position is anticipated to influence its transport across cell membranes and subsequent metabolic activation to release the active 6-MP. While a specific "discovery" paper for this exact molecule is not prominent in the literature, its existence is confirmed through chemical supplier databases.[18] It is likely that this compound was synthesized as part of a larger library of purine analogs during structure-activity relationship (SAR) studies.

Quantitative Data: In Vitro Cytotoxicity of 9-Substituted Purine Derivatives

| Compound ID | 9-Substituent | 6-Substituent | Cell Line | IC50 (µM) | Reference |

| 1 | Cyclopentyl | 6-(4-(p-tolyl)piperazin-1-yl)-8-(4-phenoxyphenyl) | Huh7 | 14.2 | [10] |

| 2 | Cyclopentyl | 6-(4-phenylpiperazin-1-yl)-8-(4-phenoxyphenyl) | Huh7 | 17.9 | [10] |

| 3 | Cyclopentyl | 6-(4-(4-methoxyphenyl)piperazin-1-yl)-8-(4-phenoxyphenyl) | Huh7 | 23.6 | [10] |

| 4 | Cyclopentyl | 6-phenyl | Huh7 | 12.8 ± 3.1 | [9] |

| 5 | Cyclopentyl | 6-phenyl | HCT116 | 13.9 ± 2.9 | [9] |

| 6 | Isopropyl | 2-Chloro-6-(4-methoxybenzylamino) | H1975 | > 20 | [7] |

| 7 | Isopropyl | 2-Chloro-6-(4-methoxybenzylamino) | HCT116 | > 20 | [7] |

| 8 | Isopropyl | 2-Chloro-6-(4-methoxybenzylamino) | HeLa | > 20 | [7] |

| 9 | Isopropyl | 2-(Arylpiperazinyl) | NCI-H460 | 2.2 | [12] |

| 10 | Isopropyl | 2-(Arylpiperazinyl) | NCI-H460 | 1.3 | [12] |

Experimental Protocols

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a plausible synthetic route can be adapted from general methods for the synthesis of 9-substituted 6-mercaptopurine derivatives. The following is a representative protocol based on the alkylation of 6-mercaptopurine.

Materials:

-

6-Mercaptopurine (6-MP)

-

2-Chlorotetrahydrofuran

-

Potassium carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a solution of 6-mercaptopurine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-chlorotetrahydrofuran (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

The following is a generalized protocol for assessing the cytotoxic activity of the synthesized compound against a panel of human cancer cell lines, based on methodologies described in the literature.[19]

Materials:

-

Human cancer cell lines (e.g., Huh7, HCT116, MCF7)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

This compound dissolved in dimethyl sulfoxide (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

DMSO

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

Prepare serial dilutions of the test compound in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5%.

-

After 24 hours of cell seeding, replace the medium with fresh medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for another 72 hours under the same conditions.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The primary mechanism of action of this compound is expected to be as a prodrug of 6-mercaptopurine. Following cellular uptake, the tetrahydrofuran moiety is likely cleaved, releasing 6-MP. The subsequent metabolic pathway of 6-MP is well-characterized and involves its conversion to various active and inactive metabolites.

Metabolic Activation of 6-Mercaptopurine

The following diagram illustrates the key steps in the metabolic activation of 6-mercaptopurine to its active cytotoxic form, 6-thioguanine nucleotides (6-TGNs), and its inactivation through methylation.

Caption: Metabolic pathway of 6-mercaptopurine (6-MP).

Abbreviations: HGPRT: Hypoxanthine-guanine phosphoribosyltransferase; IMPDH: Inosine monophosphate dehydrogenase; GMPS: Guanosine monophosphate synthetase; GMPK: Guanylate kinase; NDPK: Nucleoside diphosphate kinase; TPMT: Thiopurine S-methyltransferase.

Conclusion

This compound represents a logical extension of the ongoing efforts to improve the therapeutic index of 6-mercaptopurine. While direct experimental data for this specific analog is sparse in the public domain, its chemical structure suggests that it functions as a prodrug, releasing 6-MP upon cellular entry. The provided synthetic and assay protocols, along with the metabolic pathway diagram, offer a solid foundation for researchers interested in exploring the potential of this and other novel 9-substituted purine derivatives. Further investigation is warranted to fully characterize the pharmacological profile of this compound and to determine its potential advantages over existing thiopurine drugs.

References

- 1. 6-MERCAPTOPURINE SAR, synthesis, mechanism of action, therapeutic actions, side effects and mcq - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 2. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Novel derivatives of 6-mercaptopurine: synthesis, characterization and antiproliferative activities of S-allylthio-mercaptopurines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Kidney-selective prodrugs of 6-mercaptopurine: biochemical basis of the kidney selectivity of S-(6-purinyl)-L-cysteine and metabolism of new analogs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis and Biological Evaluation of Novel 9H Purine Derivatives as Potent CDK9 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis of 9-Cinnamyl-9 H-purine Derivatives as Novel TLR4/MyD88/NF-κB Pathway Inhibitors for Anti-inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, and Anti-Proliferative Action of Purine/Pteridine-Based Derivatives as Dual Inhibitors of EGFR and BRAFV600E - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. 9-(tetrahydrofuran-2-yl)-9H-purine| Ambeed [ambeed.com]

- 19. Revisiting the anticancer properties of phosphane(9-ribosylpurine-6-thiolato)gold(I) complexes and their 9H-purine precursors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical nature, synthesis, and potential biological relevance of 9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol. Given that this specific molecule is not extensively documented in publicly available literature, this guide draws upon established knowledge of its core chemical moieties and closely related analogs to provide a foundational understanding for research and development purposes.

Chemical Identity: IUPAC Name and Synonyms

The chemical structure consists of a purine-6-thiol core, also known as 6-mercaptopurine, with a tetrahydrofuran ring attached at the N9 position of the purine.

IUPAC Name: this compound

It is important to recognize that this compound can exist in tautomeric forms. The thiol (-SH) group can tautomerize to a thione (=S) group. The corresponding IUPAC name for the thione tautomer is:

Tautomeric Form: 9-(Tetrahydrofuran-2-yl)-1,9-dihydro-6H-purine-6-thione

Synonyms:

| Core Moiety | Synonyms |

| Purine-6-thiol | 6-Mercaptopurine (6-MP), 6-Thiopurine, Puri-Nethol |

| Tetrahydrofuran | THF, Oxolane, Butylene oxide |

Physicochemical Properties of Analogous Compounds

Quantitative data for the specific title compound is not available. However, the properties of the parent compound, 6-mercaptopurine, and a closely related nucleoside analog, 6-thioinosine, can provide valuable reference points.

| Property | 6-Mercaptopurine | 6-Thioinosine |

| Molecular Formula | C₅H₄N₄S | C₁₀H₁₂N₄O₄S |

| Molecular Weight | 152.18 g/mol | 284.29 g/mol |

| Melting Point | 313 °C (decomposes) | Not available |

| Solubility | Slightly soluble in water | Not available |

| pKa | 7.77, 11.17 | Not available |

Synthesis and Experimental Protocols

The synthesis of this compound would primarily involve the N9-alkylation of 6-mercaptopurine or a protected precursor. The regioselective alkylation of purines at the N9 position is a common challenge in synthetic chemistry, as competing alkylation at the N7 position can occur.

General Experimental Protocol for N9-Alkylation of Purines:

This protocol is a generalized procedure based on common methods for the N9-alkylation of purines.

Objective: To synthesize this compound by reacting 6-mercaptopurine with a suitable 2-substituted tetrahydrofuran derivative.

Materials:

-

6-Mercaptopurine (or a protected derivative)

-

2-Halotetrahydrofuran or 2-Tosyltetrahydrofuran (alkylating agent)

-

A suitable base (e.g., K₂CO₃, NaH, DBU)

-

A polar aprotic solvent (e.g., DMF, Acetonitrile)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis

-

Purification supplies (e.g., silica gel for chromatography)

Procedure:

-

Preparation: A reaction flask is charged with 6-mercaptopurine and a suitable solvent under an inert atmosphere.

-

Deprotonation: A base is added to the suspension to deprotonate the purine ring, forming an anion. The mixture is typically stirred at room temperature until deprotonation is complete.

-

Alkylation: The alkylating agent (e.g., 2-chlorotetrahydrofuran) is added to the reaction mixture. The reaction may be heated to facilitate the substitution.[1][2]

-

Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) to determine the consumption of the starting material and the formation of the product.

-

Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The solvent is often removed under reduced pressure. The residue is then taken up in a mixture of water and an organic solvent (e.g., ethyl acetate), and the organic layer is separated, washed, dried, and concentrated.

-

Purification: The crude product is purified, typically by column chromatography on silica gel, to separate the desired N9-alkylated product from the N7-alkylated isomer and other impurities.

-

Characterization: The structure and purity of the final compound are confirmed using analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and HPLC.

Logical Workflow for Synthesis and Evaluation

Caption: Workflow for the synthesis and biological evaluation of this compound.

Potential Biological Activity and Signaling Pathways

As a derivative of 6-mercaptopurine, this compound is anticipated to function as a purine antimetabolite. 6-mercaptopurine and its derivatives are known to interfere with the de novo synthesis of purine nucleotides, which are essential for DNA and RNA synthesis.[3]

These compounds are typically prodrugs that are metabolized intracellularly to their active forms, which are thiopurine nucleotides. These active metabolites can then exert their cytotoxic effects through several mechanisms:

-

Inhibition of de novo purine synthesis: By mimicking natural purine analogs, they can inhibit key enzymes in the purine biosynthesis pathway.

-

Incorporation into DNA and RNA: The thiopurine nucleotides can be incorporated into nucleic acids, leading to dysfunctional DNA and RNA and inducing apoptosis.

The tetrahydrofuran moiety at the N9 position may influence the compound's solubility, cell permeability, and interaction with metabolic enzymes, potentially altering its pharmacokinetic profile and therapeutic index compared to the parent drug. Some 9-alkyl derivatives of thiopurines have been investigated as prodrugs that can be dealkylated in vivo to release the active parent drug.[4]

Signaling Pathway: Purine Antimetabolite Action

Caption: The mechanism of action for purine antimetabolites.

References

Unveiling the Biological Landscape of 9-(tetrahydrofuran-2-yl)-9H-purine-6-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of the synthetic purine analogue, 9-(tetrahydrofuran-2-yl)-9H-purine-6-thiol, also known as THFMP. This document synthesizes the current understanding of its mechanism of action, metabolic fate, and cytotoxic potential, with a particular focus on its role as a pro-drug of the clinically significant antimetabolite, 6-mercaptopurine (6-MP). While quantitative data for this specific compound is limited in publicly available literature, this guide offers a framework for its investigation, including detailed experimental methodologies and visual representations of its known and hypothesized biological pathways.

Introduction

This compound is a synthetic nucleoside analog characterized by a purine-6-thiol core, a well-established pharmacophore in cancer chemotherapy, and a tetrahydrofuran moiety at the N9 position.[1] Its structural similarity to endogenous purines allows it to interfere with nucleic acid metabolism, a critical pathway for cell proliferation. The primary interest in this compound lies in its conversion to 6-mercaptopurine (6-MP), a cornerstone in the treatment of acute lymphoblastic leukemia and other neoplasms.[2] This guide delves into the nuances of this conversion and the subsequent biological effects.

Mechanism of Action and Metabolism

The biological activity of this compound is intrinsically linked to its metabolic conversion to 6-mercaptopurine (6-MP).

Conversion to 6-Mercaptopurine

In physiological conditions, this compound undergoes a non-enzymatic conversion to 6-MP.[2] This instability in physiological buffers is a key characteristic of the compound, positioning it as a pro-drug that releases the active 6-MP molecule.

Activity in HGPRT-Proficient Cells

In cells expressing a functional hypoxanthine-guanine phosphoribosyltransferase (HGPRT) enzyme, the released 6-MP follows a well-established metabolic pathway. HGPRT salvages the 6-MP by converting it into thioinosine monophosphate (TIMP). TIMP is a potent inhibitor of several enzymes involved in the de novo purine biosynthesis pathway, thereby depleting the pool of purine nucleotides essential for DNA and RNA synthesis. Furthermore, TIMP can be further metabolized and incorporated into DNA as thioguanine nucleotides, leading to DNA damage and apoptosis.[2]

Activity in HGPRT-Deficient Cells

The mechanism of action of this compound in cells lacking a functional HGPRT enzyme is not fully elucidated and is described as "presently unknown".[2] While these cells are resistant to 6-MP, studies have shown that they exhibit only a modest resistance to this compound, suggesting a distinct, albeit less potent, mechanism of toxicity that is independent of the canonical HGPRT-mediated pathway.[2]

Quantitative Data

A comprehensive search of the scientific literature did not yield specific quantitative data, such as IC50 or EC50 values, for the cytotoxic or other biological activities of this compound. The available research primarily focuses on its qualitative role as a 6-MP pro-drug. Further experimental investigation is required to quantify its biological potency.

Experimental Protocols

To facilitate further research into the biological activity of this compound, a detailed protocol for a standard cytotoxicity assay is provided below.

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product.

Materials:

-

This compound

-

Human cancer cell lines (e.g., Chinese Hamster Ovary (CHO) cells, wild-type and HGPRT-deficient)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a series of dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-cell control (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizations

Signaling and Metabolic Pathways

The following diagrams illustrate the known and hypothesized biological pathways involving this compound.

Caption: Metabolic pathway of this compound in HGPRT-proficient cells.

Caption: Hypothesized mechanism of action in HGPRT-deficient cells.

Experimental Workflow

Caption: Workflow for the MTT-based cell viability assay.

Conclusion

This compound serves as a pro-drug for the well-characterized anticancer agent 6-mercaptopurine. Its biological activity in HGPRT-proficient cells is primarily mediated through its conversion to 6-MP and the subsequent disruption of purine metabolism. The distinct mechanism of action in HGPRT-deficient cells presents an intriguing area for future research, potentially offering avenues to overcome resistance to conventional thiopurine therapies. The experimental protocols and conceptual diagrams provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of this and related purine analogs. Further studies are warranted to quantify its potency and fully elucidate its molecular targets, particularly in the context of HGPRT deficiency.

References

In Vitro Conversion of Azathioprine to 6-Mercaptopurine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for studying the in vitro conversion of the prodrug azathioprine into its therapeutically active metabolite, 6-mercaptopurine (6-MP). This process is fundamental to understanding the pharmacokinetics and pharmacodynamics of thiopurine drugs. The guide covers both non-enzymatic and enzymatic conversion pathways, detailing experimental protocols and presenting quantitative data in a structured format for ease of comparison.

Introduction to Azathioprine Conversion

Azathioprine is an immunosuppressive drug widely used in organ transplantation and autoimmune diseases. It is a prodrug that requires conversion to 6-MP to exert its cytotoxic and immunomodulatory effects. This conversion can occur through two primary mechanisms: a non-enzymatic reaction with sulfhydryl-containing compounds like glutathione (GSH), and an enzymatic process primarily catalyzed by glutathione S-transferases (GSTs).[1] The balance between these pathways can be influenced by various factors, including pH and the presence of specific GST isoenzymes.

Non-Enzymatic Conversion of Azathioprine to 6-Mercaptopurine

The non-enzymatic conversion of azathioprine to 6-MP is a chemical reaction driven by nucleophilic attack from the sulfhydryl group of glutathione (GSH). This reaction is significantly influenced by pH, with the rate of conversion varying at different physiological pH levels.

Quantitative Data on Non-Enzymatic Conversion

The non-enzymatic conversion of azathioprine is a critical aspect of its bioactivation. The reaction rate is pseudo-first-order and is influenced by temperature and pH.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Source |

| Temperature (°C) | 25 | 30 | 37 | [2] |

| Rate Constant (k, min⁻¹) | 0.0030 | 0.0042 | 0.0065 | [2] |

Table 1: Pseudo-first-order rate constants for the non-enzymatic conversion of azathioprine to 6-mercaptopurine in fresh human blood at various temperatures.

The pH of the environment also plays a crucial role, with non-enzymatic cleavage predominating at neutral to slightly alkaline pH.

| pH | Predominant Conversion Pathway | Source |

| 6.5 | Enzymatic | [3] |

| 7.0 | Non-enzymatic | [3] |

| 7.5 | Non-enzymatic | [3] |

Table 2: Predominance of enzymatic versus non-enzymatic conversion of azathioprine at different pH values in the presence of rat liver supernatants.

Enzymatic Conversion of Azathioprine to 6-Mercaptopurine

The enzymatic conversion of azathioprine to 6-MP is primarily mediated by glutathione S-transferases (GSTs).[4] These enzymes catalyze the conjugation of glutathione to azathioprine, leading to the release of 6-MP. Several GST isoenzymes, including GSTA1, GSTA2, and GSTM1, have been implicated in this process.[5]

Quantitative Data on Enzymatic Conversion

Quantifying the enzymatic conversion provides insights into the efficiency of different GST isoenzymes and the impact of genetic polymorphisms on drug metabolism.

| Enzyme Source | Azathioprine Concentration (µM) | Incubation Time (days) | 6-MP Liberated (µM) | Source |

| Peripheral Blood Mononuclear Cells (PBMCs) | 100 | 4 | 35.3 - 92.5 | [6] |

Table 3: Liberation of 6-mercaptopurine from azathioprine after incubation with human peripheral blood mononuclear cells in vitro.

Experimental Protocols

This section provides detailed methodologies for conducting in vitro experiments to study the conversion of azathioprine to 6-mercaptopurine.

Protocol for In Vitro Conversion using Liver S9 Fraction

This protocol describes a general procedure for assessing the metabolic conversion of azathioprine using a liver S9 fraction, which contains a mixture of cytosolic and microsomal enzymes, including GSTs.

Materials:

-

Azathioprine

-

Human or animal liver S9 fraction

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Reduced glutathione (GSH)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

6-mercaptopurine standard

-

HPLC system with UV detector

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of azathioprine in a suitable solvent (e.g., DMSO or methanol).

-

Prepare a working solution of azathioprine in potassium phosphate buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Prepare a stock solution of GSH in water.

-

Prepare a 6-mercaptopurine standard curve in the appropriate concentration range.

-

-

Incubation:

-

In a microcentrifuge tube, combine the following in order:

-

Potassium phosphate buffer (to final volume)

-

Liver S9 fraction (e.g., 1 mg/mL final protein concentration)

-

GSH (e.g., 1-5 mM final concentration)

-

Azathioprine working solution (e.g., 10-100 µM final concentration)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

-

Reaction Termination and Sample Preparation:

-

At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (optional).

-

Vortex the samples vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate proteins.

-

Transfer the supernatant to a clean tube for HPLC analysis.

-

-

HPLC Analysis:

-

Analyze the supernatant by reverse-phase HPLC with UV detection.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% TFA.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Monitor for 6-mercaptopurine (e.g., 322 nm) and azathioprine (e.g., 280 nm).[7]

-

Quantify the amount of 6-mercaptopurine produced by comparing the peak area to the standard curve.

-

Protocol for Non-Enzymatic Conversion Assay

This protocol is designed to measure the rate of non-enzymatic conversion of azathioprine to 6-MP in the presence of glutathione.

Materials:

-

Azathioprine

-

Reduced glutathione (GSH)

-

Phosphate buffers of varying pH (e.g., 6.5, 7.0, 7.4, 8.0)

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

6-mercaptopurine standard

-

HPLC system with UV detector

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of azathioprine and GSH in water.

-

Prepare a series of phosphate buffers at the desired pH values.

-

Prepare a 6-mercaptopurine standard curve.

-

-

Incubation:

-

In a series of tubes, each containing a different pH buffer, add GSH to a final concentration (e.g., 1-5 mM).

-

Initiate the reaction by adding azathioprine to a final concentration (e.g., 100 µM).

-

Incubate the tubes at a constant temperature (e.g., 37°C) for various time points.

-

-

Sample Collection and Analysis:

-

At each time point, take an aliquot from each tube and immediately add an equal volume of ice-cold acetonitrile to stop the reaction.

-

Centrifuge the samples to remove any precipitate.

-

Analyze the supernatant for the formation of 6-mercaptopurine using the HPLC method described in section 4.1.4.

-

-

Data Analysis:

-

Plot the concentration of 6-mercaptopurine formed over time for each pH.

-

Determine the initial rate of reaction at each pH to assess the pH-dependence of the non-enzymatic conversion.

-

Visualizations of Pathways and Workflows

The following diagrams illustrate the key pathways and experimental workflows described in this guide.

Caption: Thiopurine metabolic pathway.

Caption: In vitro conversion experimental workflow.

Caption: Factors influencing azathioprine conversion.

References

- 1. researchgate.net [researchgate.net]

- 2. dermnetnz.org [dermnetnz.org]

- 3. Demonstration of enzymatic activity converting azathioprine to 6-mercaptopurine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reactome | GST dimers cleave AZA to 6MP [reactome.org]

- 5. research-portal.uu.nl [research-portal.uu.nl]

- 6. academic.oup.com [academic.oup.com]

- 7. An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Metabolic Fate of 9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol: A Hypothetical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the metabolic pathways of 9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol is not currently available in published scientific literature. The following guide presents a hypothetical metabolic pathway constructed from the well-established metabolism of its two core components: the 6-mercaptopurine (6-MP) moiety and the tetrahydrofuran (THF) ring. This document is intended to serve as a theoretical framework to guide future research and drug development efforts.

Introduction

This compound is a synthetic purine analogue. Its structure, featuring a tetrahydrofuran ring at the N9 position of a 6-mercaptopurine core, suggests a complex metabolic profile that could influence its pharmacological activity, efficacy, and potential toxicity. Understanding its metabolic fate is crucial for the rational design of therapeutic strategies and the prediction of drug-drug interactions. This guide provides a detailed, albeit predictive, overview of its potential biotransformation.

Hypothetical Metabolic Pathways

The metabolism of this compound is likely to proceed through two main avenues: the catabolism and anabolism of the 6-mercaptopurine core and the oxidation of the tetrahydrofuran ring.

Metabolism of the 6-Mercaptopurine Moiety

The purine core of the molecule is analogous to the well-known antimetabolite 6-mercaptopurine (6-MP). Therefore, it is anticipated to be a substrate for the same enzymatic pathways. These pathways are broadly categorized into anabolic (activation) and catabolic (inactivation) routes.

Anabolic Pathway (Activation): The therapeutic activity of 6-MP is dependent on its conversion to cytotoxic thioguanine nucleotides (TGNs). This process is initiated by hypoxanthine-guanine phosphoribosyltransferase (HGPRT). It is plausible that this compound, if recognized by HGPRT, would be converted to its corresponding nucleotide, 9-(Tetrahydrofuran-2-yl)-6-thioinosine-5'-monophosphate (THF-TIMP). Subsequent enzymatic conversions would lead to the formation of active metabolites that can be incorporated into DNA and RNA, leading to cytotoxicity.

Catabolic Pathways (Inactivation): Two major enzymes are responsible for the inactivation of 6-MP:

-

Thiopurine S-methyltransferase (TPMT): This enzyme catalyzes the S-methylation of 6-MP to form 6-methylmercaptopurine (6-MMP).[1][2] By analogy, this compound could be methylated by TPMT to yield 9-(Tetrahydrofuran-2-yl)-6-(methylthio)purine.

-

Xanthine Oxidase (XO): XO is a key enzyme in purine catabolism and is responsible for oxidizing 6-MP to 6-thiouric acid.[3][4] It is highly probable that the purine ring of the target compound would also be a substrate for XO, leading to its oxidation and subsequent inactivation.

The balance between these anabolic and catabolic pathways is a critical determinant of the drug's efficacy and toxicity.[1]

Metabolism of the Tetrahydrofuran Moiety

The tetrahydrofuran (THF) ring is susceptible to oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[5] While the specific CYP isoforms are unknown, this metabolic route would likely lead to the formation of more polar metabolites that can be readily excreted. Potential metabolic transformations of the THF ring include hydroxylation followed by further oxidation. The biotransformation of the THF ring can result in various intermediate metabolites, which are ultimately converted to carbon dioxide.[5]

Visualizing the Hypothetical Metabolic Pathways

The following diagrams, generated using Graphviz, illustrate the predicted metabolic fate of this compound.

Caption: Hypothetical metabolism of the 6-mercaptopurine core.

Caption: Hypothetical metabolism of the tetrahydrofuran ring.

Quantitative Data Summary

As no experimental studies have been conducted, there is no quantitative data available for the metabolism of this compound. The following table provides a template for how such data could be presented once it becomes available through future research.

| Parameter | Enzyme | Value | Units | Reference |

| Anabolic Pathway | ||||

| Km | HGPRT | Data not available | µM | |

| Vmax | HGPRT | Data not available | nmol/mg/h | |

| Catabolic Pathways | ||||

| Km | TPMT | Data not available | µM | |

| Vmax | TPMT | Data not available | nmol/mg/h | |

| Km | Xanthine Oxidase | Data not available | µM | |

| Vmax | Xanthine Oxidase | Data not available | nmol/mg/h | |

| THF Ring Metabolism | ||||

| Intrinsic Clearance | CYP Isoforms | Data not available | µL/min/mg |

Detailed Methodologies for Key Experiments

To elucidate the metabolic pathways of this compound, a series of in vitro and in vivo experiments would be required. The following are detailed protocols for key experiments that should be performed.

In Vitro Metabolism using Liver Microsomes and S9 Fractions

Objective: To identify the primary metabolic pathways and the enzymes involved in the biotransformation of the compound.

Workflow Diagram:

Caption: Workflow for in vitro metabolism studies.

Detailed Protocol:

-

Incubation:

-

Prepare incubation mixtures containing the test compound (e.g., 1 µM), liver microsomes (e.g., 0.5 mg/mL) or S9 fraction (e.g., 1 mg/mL), and a buffered solution (e.g., potassium phosphate buffer, pH 7.4).

-

For reactions with recombinant enzymes, use specific concentrations of each enzyme as recommended by the supplier.

-

Initiate the reaction by adding the appropriate cofactors (e.g., NADPH for CYP-mediated reactions, S-adenosylmethionine for TPMT).

-

Incubate at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).

-

-

Reaction Quenching and Sample Preparation:

-

Terminate the reactions by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).

-

Centrifuge the samples to precipitate proteins.

-

Transfer the supernatant to new vials for analysis.

-

-